![molecular formula C10H15NO5 B11878681 1-{[(tert-Butoxy)carbonyl]amino}-3-oxocyclobutane-1-carboxylic acid](/img/structure/B11878681.png)
1-{[(tert-Butoxy)carbonyl]amino}-3-oxocyclobutane-1-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-{[(tert-Butoxy)carbonyl]amino}-3-oxocyclobutane-1-carboxylic acid is a chemical compound with the molecular formula C10H15NO5 and a molecular weight of 229.23 g/mol . This compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group, which is commonly used in organic synthesis to protect amines during chemical reactions .
Méthodes De Préparation
The synthesis of 1-{[(tert-Butoxy)carbonyl]amino}-3-oxocyclobutane-1-carboxylic acid typically involves the reaction of 1-amino-3-oxocyclobutane-1-carboxylic acid with tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base . The reaction is carried out in an organic solvent such as tetrahydrofuran (THF) or acetonitrile, and the temperature and reaction time are carefully controlled to ensure optimal yield . Industrial production methods may involve similar synthetic routes but on a larger scale, with additional purification steps to achieve the desired purity .
Analyse Des Réactions Chimiques
1-{[(tert-Butoxy)carbonyl]amino}-3-oxocyclobutane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, although detailed information on these reactions is limited.
Substitution Reactions: The Boc protecting group can be removed under acidic conditions, such as treatment with trifluoroacetic acid (TFA) in dichloromethane. This deprotection reaction yields the free amine, which can then participate in further chemical transformations.
Common Reagents and Conditions: Typical reagents used in these reactions include bases like sodium hydroxide and acids like TFA. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
1-{[(tert-Butoxy)carbonyl]amino}-3-oxocyclobutane-1-carboxylic acid has several applications in scientific research:
Mécanisme D'action
The primary mechanism of action for 1-{[(tert-Butoxy)carbonyl]amino}-3-oxocyclobutane-1-carboxylic acid involves the protection of amine groups during chemical reactions . The Boc group is added to the amine under basic conditions, forming a stable carbamate linkage. This protects the amine from unwanted reactions until the Boc group is removed under acidic conditions, revealing the free amine for further chemical transformations .
Comparaison Avec Des Composés Similaires
1-{[(tert-Butoxy)carbonyl]amino}-3-oxocyclobutane-1-carboxylic acid can be compared with other Boc-protected amino acids and derivatives:
1-{[(tert-Butoxy)carbonyl]amino}-3-methoxycyclobutane-1-carboxylic acid: Similar structure but with a methoxy group instead of an oxo group.
Ethyl 1-{[(tert-Butoxy)carbonyl]amino}-3-oxocyclobutane-1-carboxylate: An ester derivative with similar protective properties.
1-{[(tert-Butoxy)carbonyl]amino}cyclohexanecarboxylic acid: A cyclohexane derivative with a similar Boc-protected amine.
These compounds share the common feature of Boc protection but differ in their specific chemical structures and reactivity, highlighting the versatility of Boc-protected compounds in organic synthesis.
Propriétés
Formule moléculaire |
C10H15NO5 |
|---|---|
Poids moléculaire |
229.23 g/mol |
Nom IUPAC |
1-[(2-methylpropan-2-yl)oxycarbonylamino]-3-oxocyclobutane-1-carboxylic acid |
InChI |
InChI=1S/C10H15NO5/c1-9(2,3)16-8(15)11-10(7(13)14)4-6(12)5-10/h4-5H2,1-3H3,(H,11,15)(H,13,14) |
Clé InChI |
NQIGGHBWBJDQIB-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)NC1(CC(=O)C1)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


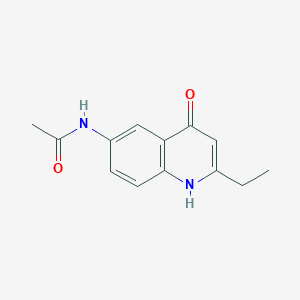
![N-(3-Fluorophenyl)-5-azaspiro[2.4]heptane-1-carboxamide](/img/structure/B11878603.png)
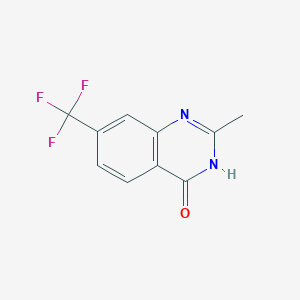



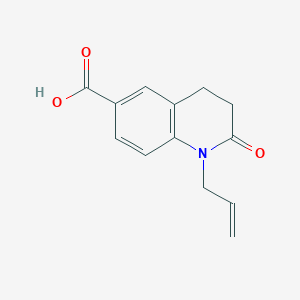
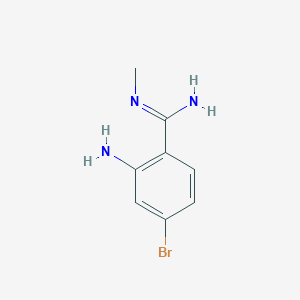
![4-Bromo-5-methoxypyrazolo[1,5-a]pyridine](/img/structure/B11878636.png)
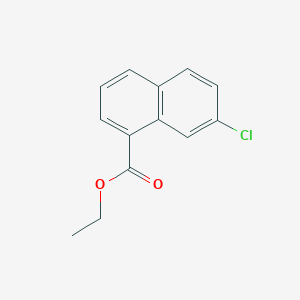
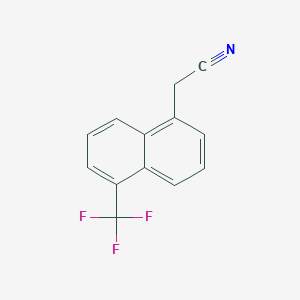

![7-Bromo-3-methyl-1H-imidazo[4,5-c]pyridin-2(3H)-one](/img/structure/B11878664.png)

